molecular formula C18H14Cl2N2O4S B2742993 Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate CAS No. 1006291-32-2

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2742993
CAS No.: 1006291-32-2
M. Wt: 425.28
InChI Key: ZZEFRUUZWKWCNT-UZYVYHOESA-N
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Description

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core substituted with a 2,4-dichlorobenzoyl imino group, a methoxy moiety at position 6, and a methyl acetate side chain at position 3. The benzothiazole scaffold is known for its diverse bioactivity, including antimicrobial, antitumor, and pesticidal properties. This compound’s ester functionality may improve membrane permeability compared to carboxylic acid derivatives .

Properties

IUPAC Name

methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-25-11-4-6-14-15(8-11)27-18(22(14)9-16(23)26-2)21-17(24)12-5-3-10(19)7-13(12)20/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEFRUUZWKWCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=C(C=C3)Cl)Cl)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.

    Introduction of the Dichlorobenzoyl Group: The benzothiazole intermediate is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine to introduce the dichlorobenzoyl group.

    Methoxylation: The resulting compound is further reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Esterification: Finally, the compound undergoes esterification with methyl chloroacetate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Pesticide Chemistry

Pyrazoxyfen (2-[4-(2,4-Dichlorobenzoyl)-1,3-dimethylpyrazol-5-yloxy]acetophenone)
  • Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
  • Key Substituents: Pyrazole ring with 2,4-dichlorobenzoyl and acetophenone groups.
  • Activity: Herbicidal (inhibits carotenoid biosynthesis) .
  • Comparison :
    • The 2,4-dichlorobenzoyl group is common to both compounds, but pyrazoxyfen’s pyrazole ring contrasts with the benzothiazole core of the target compound.
    • Pyrazoxyfen lacks the methoxy and ester functionalities, resulting in lower polarity and distinct target specificity.
BA97061 (Methyl 2-[(2Z)-2-{[2-(2,4-Dichlorophenoxy)acetyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate)
  • Molecular Formula : C₁₈H₁₅Cl₂N₃O₆S₂
  • Key Substituents: Sulfamoyl group at position 6 and 2,4-dichlorophenoxyacetyl imino group.
  • Activity: Not explicitly stated, but sulfamoyl groups often enhance solubility and enzyme inhibition .
  • Comparison: Both compounds share a benzothiazole-ester backbone. However, BA97061’s sulfamoyl group increases polarity compared to the methoxy group in the target compound. The 2,4-dichlorophenoxyacetyl substituent in BA97061 may confer herbicidal activity, whereas the 2,4-dichlorobenzoyl group in the target compound could favor protein-binding interactions.

Dichlorobenzoyl-Containing Pharmaceuticals

Ixazomib Citrate
  • Molecular Formula : C₁₄H₁₉BCl₂N₂O₄ (active form).
  • Key Substituents : 2,5-Dichlorobenzoyl group linked to a boronic acid-based proteasome inhibitor.
  • Activity : Anticancer (proteasome inhibition) .
  • Comparison :
    • Positional isomerism of chlorine atoms (2,4 vs. 2,5) alters electronic and steric properties. The 2,5-substitution in ixazomib optimizes binding to the proteasome’s catalytic site, while 2,4-substitution in the target compound may favor alternative targets.
    • Ixazomib’s boronic acid enhances covalent binding to serine residues, absent in the ester-based target compound.

Physicochemical and Functional Group Analysis

Compound Molecular Formula Molecular Weight Key Substituents Polarity Potential Applications
Target Compound C₁₈H₁₄Cl₂N₂O₃S 421.28 2,4-Dichlorobenzoyl, methoxy, methyl acetate Moderate Pharmaceutical/pesticidal
Pyrazoxyfen C₂₀H₁₆Cl₂N₂O₃ 403.26 2,4-Dichlorobenzoyl, pyrazole, acetophenone Low Herbicidal
BA97061 C₁₈H₁₅Cl₂N₃O₆S₂ 504.36 2,4-Dichlorophenoxy, sulfamoyl, ester High Enzyme inhibition
Ixazomib (active form) C₁₄H₁₉BCl₂N₂O₄ 361.08 2,5-Dichlorobenzoyl, boronic acid High Anticancer

Key Research Findings

  • Substituent Positioning : 2,4-Dichlorobenzoyl derivatives exhibit broader bioactivity in agrochemicals (e.g., pyrazoxyfen) compared to 2,5-isomers (e.g., ixazomib), which are specialized for human therapeutics .
  • Benzothiazole vs. Pyrazole : Benzothiazole-based compounds (target, BA97061) show higher structural versatility for drug design due to their hydrogen-bonding capacity, whereas pyrazoles (pyrazoxyfen) are more rigid and suited for herbicidal applications .
  • Ester vs.

Biological Activity

Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiazole derivatives, characterized by a complex structure that incorporates various functional groups. Its IUPAC name reflects this complexity:

Property Details
IUPAC Name This compound
Molecular Formula C18H14Cl2N2O4S
Molecular Weight 401.28 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : Reaction of 2-aminothiophenol with an aldehyde.
  • Introduction of the Dichlorobenzoyl Group : Reaction with 2,4-dichlorobenzoyl chloride.
  • Methoxylation : Treatment with methanol.
  • Esterification : Final reaction with methyl chloroacetate.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, the compound demonstrated significant inhibition against Candida species, which are known to cause opportunistic infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and colon cancer cells.

The biological activity of this compound is thought to be mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to reduced tumor growth and microbial resistance.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, contributing to its anticancer effects.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study found that at concentrations as low as 10 µg/mL, this compound inhibited the growth of Staphylococcus aureus and Escherichia coli effectively.
    Organism Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus10 µg/mL
    Escherichia coli15 µg/mL
  • Cytotoxicity Studies : In a cytotoxicity assay using human cancer cell lines (e.g., MCF-7), the compound showed IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity.

Q & A

Basic: How can researchers optimize the synthetic yield of Methyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of intermediates like 6-methoxy-1,3-benzothiazol-2-amine with 2,4-dichlorobenzoyl chloride, followed by esterification. Key optimization parameters include:

  • Reaction Solvent: Use ethanol/water mixtures (e.g., 25:5 ratio) to improve solubility and reduce side reactions .
  • Catalysis: Pyridine is effective for neutralizing HCl during acyl chloride reactions, enhancing reaction efficiency .
  • Temperature Control: Reflux conditions (4–6 hours) are critical for complete imine bond formation .
  • Workup: Acidification with 1 N HCl precipitates the product, yielding ~73% after recrystallization from ethanol/water .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm the methoxy group (δ ~3.8 ppm) and ester carbonyl (δ ~170 ppm).
  • X-ray Crystallography: Employ SHELX software (e.g., SHELXL) for structure refinement. Geometrical parameters (e.g., C—H = 0.93–0.97 Å, O—H = 0.82 Å) should be constrained using a riding model .
  • Mass Spectrometry: High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 439.2 for C18_{18}H14_{14}Cl2_2N2_2O3_3S).

Advanced: How can researchers address contradictions in crystallographic data refinement for benzothiazole derivatives?

Methodological Answer:
Discrepancies in bond lengths or angles may arise from:

  • Disorder in Crystal Lattices: Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids .
  • Twinned Data: Apply the HKLF5 format in SHELXL to refine twinned structures, partitioning intensities between domains .
  • Validation Tools: Cross-check with checkCIF to identify outliers in geometric parameters (e.g., Cl—C—N angles deviating >5° from ideality) .

Advanced: What mechanistic insights guide the design of analogs with enhanced herbicidal activity?

Methodological Answer:
Structure-activity relationship (SAR) studies suggest:

  • Electrophilic Substituents: The 2,4-dichlorobenzoyl group enhances binding to plant acetolactate synthase (ALS), a herbicide target .
  • Methoxy Positioning: A 6-methoxy group on the benzothiazole ring improves lipid solubility, aiding membrane penetration .
  • Ester Bioisosteres: Replace the methyl ester with ethyl or propyl groups to modulate hydrolysis rates and persistence in soil .
Key Structural Features Biological Impact
2,4-Dichlorobenzoyl moietyALS enzyme inhibition
6-Methoxy substitutionIncreased bioavailability
Methyl ester groupRapid metabolic cleavage

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 to compute Fukui indices, identifying electrophilic sites (e.g., imino nitrogen) prone to nucleophilic attack .
  • Solvent Effects: Apply the SMD model to simulate reaction pathways in polar aprotic solvents (e.g., DMF) .
  • Transition State Analysis: IRC calculations in Q-Chem can map energy barriers for ester hydrolysis or ring-opening reactions .

Advanced: What strategies mitigate toxicity risks during in vitro bioactivity assays?

Methodological Answer:

  • Cytotoxicity Screening: Use HepG2 cells with MTT assays to establish IC50_{50} values (e.g., >100 µM indicates low acute toxicity) .
  • Metabolite Profiling: LC-MS/MS identifies hydrolyzed products (e.g., free thiols) that may induce oxidative stress .
  • Environmental Safety: Follow OECD Guideline 207 for Daphnia magna toxicity testing to assess ecological impact .

Advanced: How does the compound’s photostability impact its agricultural applications?

Methodological Answer:

  • UV-Vis Spectroscopy: Monitor λmax_{\text{max}} shifts under sunlight (e.g., 290–320 nm degradation bands) .
  • Stabilizers: Add UV absorbers (e.g., TiO2_2 nanoparticles) to formulations, reducing photolytic cleavage of the benzothiazole ring .
  • Half-Life Studies: Conduct field trials with HPLC quantification; typical t1/2_{1/2} ranges from 3–7 days depending on soil pH .

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